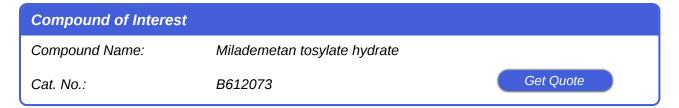


# A Technical Deep Dive into Early-Phase Clinical Trials of Milademetan Tosylate Hydrate

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For Researchers, Scientists, and Drug Development Professionals

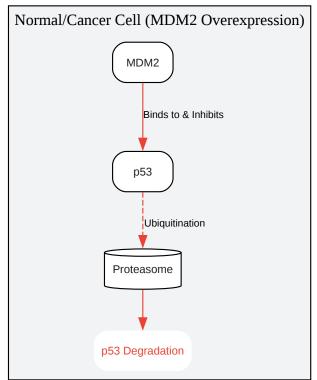
#### Introduction

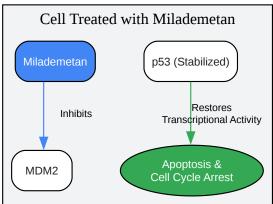
Milademetan tosylate hydrate (also known as DS-3032b, RAIN-32) is an orally available, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein.[1] [2] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, Milademetan aims to restore p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] This technical guide provides an in-depth overview of the early-phase clinical trials of Milademetan, focusing on quantitative data, experimental protocols, and the underlying signaling pathway.

### Mechanism of Action: The MDM2-p53 Axis

In normal cells, MDM2 acts as a key negative regulator of p53 by binding to it and promoting its degradation via the proteasome.[3][4] Many cancers exploit this mechanism by overexpressing MDM2, effectively neutralizing p53's tumor-suppressive functions even when the TP53 gene itself is not mutated.[4] Milademetan is designed to intervene in this process. By binding to MDM2, it prevents the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[1][4] This reactivation of p53 signaling can induce apoptosis and inhibit tumor growth in malignant cells that retain wild-type p53.[2]







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Caption: Milademetan's mechanism of action, inhibiting MDM2 to restore p53 function.

## **Early-Phase Clinical Trial Summary**

Milademetan has been evaluated in several early-phase clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, lymphomas, and specifically, dedifferentiated liposarcoma (DDLPS), a tumor type often characterized by MDM2 amplification.[5][6]

### **Table 1: Key Phase I Clinical Trial Designs**



Trial Identifier	Patient Population	Primary Objectives	Dosing Schedules Investigated	Key Findings
NCT01877382	Advanced solid tumors or lymphomas	Determine Recommended Phase II Dose (RP2D) and schedule, safety, tolerability	Extended/Continuous: Days 1-21 or 1-28 of a 28-day cycle.Intermittent: Days 1-7 or Days 1-3 & 15-17 of a 28-day cycle.[5][6]	An intermittent schedule (260 mg once daily on Days 1-3 and 15-17 of a 28-day cycle) was identified as the RP2D, mitigating hematologic toxicities while maintaining efficacy.[5][7]
JapicCTI-142693	Japanese patients with advanced solid tumors	Safety, tolerability, MTD, pharmacokinetic s, RP2D	60 mg, 90 mg, or 120 mg once daily on Days 1- 21 of a 28-day cycle.[2]	The RP2D was determined to be 90 mg on a 21/28-day schedule. The plasma concentrations of milademetan increased in a dose-dependent manner.[2]

## Experimental Protocols Patient Selection Criteria (General)

Inclusion criteria for these early-phase trials typically included:

• Patients with advanced, metastatic, or unresectable solid tumors or lymphomas who have failed standard therapies.[2][6]



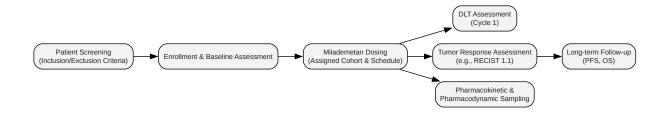
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[6]
- Adequate organ function, including bone marrow, renal, and hepatic function.[6]
- Confirmation of wild-type TP53 status was encouraged but not always mandatory for initial enrollment.[6]

#### Exclusion criteria often included:

- Prior treatment with an MDM2 inhibitor.
- Significant cardiovascular comorbidities.[8]
- Active brain metastases.

#### **Dose Escalation and MTD Determination**

A Bayesian logistic regression model was often used to guide dose escalation and determine the Maximum Tolerated Dose (MTD).[9] Dose-Limiting Toxicities (DLTs) were assessed, typically within the first cycle of treatment, to inform dose adjustments.[2]



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Caption: A generalized workflow for early-phase Milademetan clinical trials.

#### **Efficacy and Safety Assessments**

• Efficacy: Tumor responses were typically evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[10] Key efficacy endpoints included Objective



Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS). [6][9]

 Safety: Adverse events were monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[2]

## **Quantitative Data from Early-Phase Trials**

**Table 2: Safety Profile - Common Treatment-Emergent** 

**Adverse Events (TEAEs)** 

Adverse Event	Frequency (All Grades)	Frequency (Grade 3/4)	Notes
Nausea	72.2%[2]	-	Primarily in the Japanese Phase I study.
Thrombocytopenia	61.1%[2]	29.0% (across all cohorts, NCT01877382)[5]	A common on-target toxicity of MDM2 inhibitors. Intermittent dosing reduced Grade 3/4 rates to 15.0%.[5]
Decreased Appetite	61.1%[2]	-	-
Anemia	50.0%[2]	13.1% (across all cohorts, NCT01877382)[5]	Grade 3/4 anemia was 0% at the RP2D with the intermittent schedule.[5]
Fatigue	50.0%[2]	-	-
Neutropenia	50.0% (WBC decreased)[2]	15.0% (across all cohorts, NCT01877382)[5]	Grade 3/4 neutropenia was 5.0% at the RP2D with the intermittent schedule.  [5]



Table 3: Preliminary Efficacy Data (NCT01877382)

Patient Cohort	Number of Patients (N)	Disease Control Rate (DCR)	Median Progression- Free Survival (PFS)
All Cohorts	107	45.8% (95% CI, 36.1 to 55.7)[5]	4.0 months (95% CI, 3.4 to 5.7)[5]
Dedifferentiated Liposarcoma (DDLPS)	53	58.5% (95% CI, 44.1 to 71.9)[9]	7.2 months (95% CI, 3.8 to 10.1)[9]
DDLPS (Intermittent Schedule)	23	62.0% (95% CI, 35.4 to 84.8)[9]	7.4 months (95% CI, 2.7 to 14.6)[6]

Table 4: Pharmacokinetic Parameters of Milademetan

Parameter	Value (at RP2D: 260 mg, intermittent schedule)	Trial
Median Time to Maximum Serum Concentration (Tmax)	3.1 hours[6]	NCT01877382
Geometric Mean Maximum Serum Concentration (Cmax)	1,503 ng/mL[6]	NCT01877382
Geometric Mean Area Under the Curve (AUC0-24)	18,432 ng*h/mL[6]	NCT01877382
Geometric Mean Apparent Total Clearance	15.6 L/h[6]	NCT01877382
Terminal Elimination Half-life	10.0 hours[6]	NCT01877382

#### **Conclusion and Future Directions**

Early-phase clinical trials of **Milademetan tosylate hydrate** have established a manageable safety profile and demonstrated promising signs of antitumor activity, particularly in patients with MDM2-amplified tumors like dedifferentiated liposarcoma.[6][9] The identification of an intermittent dosing schedule that mitigates the on-target hematologic toxicities, such as thrombocytopenia, has been a crucial development.[5][7][11] These foundational studies have paved the way for later-stage trials, including a Phase 3 study in DDLPS (MANTRA) and a



Phase 2 basket trial in various solid tumors (MANTRA-2), to further evaluate the efficacy of this targeted therapy.[11][12][13] Future research will likely focus on combination strategies and the identification of biomarkers to refine patient selection and enhance clinical outcomes.[12]

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